N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine is a synthetic organic compound with the molecular formula C14H20N4O This compound is characterized by the presence of a cyclohexyl group, a pyrimidin-2-ylamino group, and an azetidin-1-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of a suitable β-lactam precursor.
Introduction of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution reaction where a pyrimidine derivative is introduced to the azetidinone ring.
Attachment of the Cyclohexyl Group: The final step involves the addition of a cyclohexyl group to the azetidinone ring through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in the study of biological pathways and mechanisms, especially those involving retinoid X receptor alpha (RXRα).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as RXRα. The compound binds to RXRα, inhibiting its activity and leading to the induction of apoptosis in cancer cells . This interaction is facilitated by the compound’s ability to selectively bind to the ligand-binding domain of RXRα, thereby modulating its biological function.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone
- 2-(4-(pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives
Uniqueness
N-(1-cyclohexanecarbonylazetidin-3-yl)pyrimidin-2-amine is unique due to its specific structural features and its ability to selectively target RXRα. This specificity makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds that may have broader or less selective biological activities.
Properties
IUPAC Name |
cyclohexyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFKHPMKSIEFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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